zinc;dicyanide

Catalog No.
S1553730
CAS No.
557-21-1
M.F
C2N2Zn
M. Wt
117.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
zinc;dicyanide

CAS Number

557-21-1

Product Name

zinc;dicyanide

IUPAC Name

zinc;dicyanide

Molecular Formula

C2N2Zn

Molecular Weight

117.4 g/mol

InChI

InChI=1S/2CN.Zn/c2*1-2;/q2*-1;+2

InChI Key

GTLDTDOJJJZVBW-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[Zn+2]

The exact mass of the compound ZINC cyanide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Zinc cyanide (zinc;dicyanide) is a polymeric, water-insoluble coordination compound primarily procured as a controlled-release cyanide source for transition-metal-catalyzed cross-coupling and as a core component in alkaline electroplating baths. Unlike highly soluble alkali cyanides, its insolubility in neutral water drastically limits the spontaneous generation of hydrogen cyanide (HCN) gas upon exposure to ambient moisture, fundamentally altering its handling and storage profile. In chemical manufacturing, it serves as the benchmark reagent for the palladium-catalyzed cyanation of aryl halides, offering a specific kinetic release profile that prevents catalyst deactivation while enabling the synthesis of critical benzonitrile motifs in pharmaceutical and agrochemical pipelines [1].

Substituting zinc cyanide with cheaper, highly soluble alternatives like sodium cyanide (NaCN) or potassium cyanide (KCN) in catalytic workflows routinely results in process failure. Alkali cyanides dissolve rapidly, flooding the reaction with free cyanide ions that strongly coordinate to palladium or nickel catalysts, forming inactive complexes (e.g., [Pd(CN)4]2-) and completely halting the catalytic cycle [1]. Conversely, substituting with copper(I) cyanide (CuCN) forces the process into classical Rosenmund-von Braun conditions, which demand stoichiometric metal equivalents and harsh temperatures exceeding 150 °C. Zinc cyanide’s specific solubility profile provides a slow, auto-regulated release of cyanide that maintains catalyst turnover without requiring complex continuous-dosing engineering or extreme thermal conditions [2].

Prevention of Catalyst Poisoning in Palladium-Catalyzed Cyanation

The primary procurement driver for zinc cyanide in organic synthesis is its ability to prevent catalyst deactivation. In standard batch reactors, highly soluble NaCN or KCN floods the system with free cyanide, poisoning the Pd catalyst and often resulting in yields below 40% unless complex slow-addition protocols are engineered. In direct head-to-head comparisons, utilizing zinc cyanide limits the steady-state concentration of dissolved cyanide, enabling >90% yields of aryl nitriles with catalyst loadings as low as 1-2 mol% [1].

Evidence DimensionProduct yield and catalyst loading
Target Compound Data>90% yield at 1-2 mol% Pd loading
Comparator Or Baseline<40% yield with NaCN/KCN under identical batch conditions due to Pd poisoning
Quantified DifferenceMore than double the product yield while maintaining low catalyst loads
ConditionsPd-catalyzed cyanation of aryl halides in standard batch reactors

Procuring zinc cyanide eliminates the need for expensive continuous-dosing equipment and drastically reduces the consumption of costly precious metal catalysts.

Thermal Processing and Waste Reduction vs. Copper Cyanide

For the synthesis of benzonitriles, zinc cyanide offers a massive processability advantage over traditional copper(I) cyanide (CuCN). The classical Rosenmund-von Braun reaction using CuCN requires stoichiometric amounts of the metal (often >100 mol%) and extreme operating temperatures of 150-200 °C, which degrades sensitive functional groups. Zinc cyanide, when paired with a palladium catalyst, achieves complete cyanation at mild temperatures (80-100 °C) using only 0.5-0.6 equivalents of the cyanide source [1].

Evidence DimensionOperating temperature and metal stoichiometry
Target Compound Data80-100 °C with 0.5-0.6 eq Zn(CN)2 and catalytic Pd
Comparator Or Baseline150-200 °C with >100 mol% stoichiometric CuCN
Quantified Difference50-100 °C reduction in operating temperature and elimination of stoichiometric heavy metal waste
ConditionsAryl halide cyanation to form benzonitrile derivatives

Lowering the reaction temperature prevents the thermal degradation of high-value, late-stage pharmaceutical intermediates and reduces heavy-metal waste disposal costs.

Handling Safety and Aqueous Solubility Profile

The physical properties of zinc cyanide fundamentally change facility safety requirements compared to alkali cyanides. Sodium cyanide is highly hygroscopic and extremely soluble in water (approx. 71.6 g/100 mL at 25 °C), making it prone to rapid hydrolysis and lethal HCN off-gassing in the presence of ambient moisture. Zinc cyanide is virtually insoluble in cold water (approx. 0.0005 g/100 mL), meaning it remains stable under standard atmospheric moisture and requires acidic or strongly alkaline conditions to release cyanide ions [1].

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data~0.0005 g/100 mL (virtually insoluble)
Comparator Or Baseline71.6 g/100 mL (NaCN)
Quantified DifferenceOver 100,000-fold reduction in aqueous solubility
ConditionsStandard ambient temperature and neutral pH

The insolubility of zinc cyanide significantly lowers the risk of accidental HCN exposure, reducing the stringency and cost of environmental health and safety (EHS) controls during storage and handling.

Late-Stage Cyanation in Active Pharmaceutical Ingredient (API) Synthesis

Where thermal stability is a concern for complex drug precursors, zinc cyanide allows for mild (80-100 °C) palladium-catalyzed nitrile installation without the risk of catalyst poisoning or thermal degradation associated with NaCN or CuCN [1].

High-Throughput Library Synthesis for Contract Research Organizations (CROs)

For laboratories needing reliable, reproducible cyanation across diverse aryl halide substrates, zinc cyanide provides a dependable reagent that does not require custom slow-addition engineering or specialized biphasic solvent systems for each new substrate [1].

High-Efficiency Alkaline Zinc Electroplating

Used as a stable reservoir in plating baths, zinc cyanide provides a consistent ratio of zinc and cyanide ions for optimal throwing power, while avoiding the extreme handling hazards of adding pure, highly soluble alkali cyanides directly to the facility floor[2].

Hydrogen Bond Acceptor Count

4

Exact Mass

115.935290 g/mol

Monoisotopic Mass

115.935290 g/mol

Heavy Atom Count

5

UNII

04392RL5SR

Other CAS

557-21-1

Wikipedia

Zinc cyanide

Biological Half Life

Half-life for the conversion of cyanide to thiocyanate from a non-lethal dose in man is between 20 min and 1 hr. /Cyanide/

Use Classification

Fire Hazards -> Reactive - 1st degree

Methods of Manufacturing

By precipitation of soln of zinc sulfate or chloride with potassium cyanide.

General Manufacturing Information

Zinc cyanide (Zn(CN)2): ACTIVE

Analytic Laboratory Methods

The removal, concentration, and recovery of Zn(CN)2 and CN- from industrial electroplating wastes were done by Amberlite XE-275. (61489-46-1 Amberlite XE-275) NaOH soln easily strips both Zn(CN)2 and CN- in a regeneration cycle.
Seven methods for the analysis of simple cyanides have been investigated including: 1) An ion-exchange procedure; 2) A continuous flow distillation; 3) An EDTA electrode method; 4) The AISI aeration method; 5) An EDTA aeration method; 6) The modified Roberts-Jackson method; and 7) The EPA method for cyanides amenable to chlorination. Of all the seven procedures studied, the modified Roberts-Jackson method is the best. It gives complete recovery for all but one of the simple cyanides without decomposing the complex cyanides. ... It has the unique ability to perform accurately in the presence of both sulfide and thiocyanate. Incomplete recovery of cyanide is found only from the mercury cyanide compounds. The addition of chloride ion during analysis will probably overcome this deficiency. A lower limit of 2 ppb + or - 1 ppb is possible with a precision of + or - 10% above 10 ppb. ... The ligand-exchange procedure appears to be the most advantageous method of analysis of total cyanides. /Total cyanides/
Color reaction: Oxidation of hemoglobin to methemoglobin, which reacts with cyanide to form cyanomethemoglobin. This compound has a characteristic red color and a characteristic absorption spectrum. /Total cyanide/
Colorimetric method: Pyridine-pyrazolone. /Total cyanide/
For more Analytic Laboratory Methods (Complete) data for ZINC CYANIDE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

CYANIDE MAY BE LIBERATED FROM BIOLOGICAL FLUIDS /BLOOD, URINE/ BY ACIDIFICATION. THE EVOLVED CYANIDE IS ABSORBED IN ALKALI AND SODIUM CYANIDE THUS FORMED IS QUANTITATIVELY DETERMINED BY MEASURING THE ABSORBANCE OF CHROMOPHORES FORMED BY INTERACTION OF THE CYANIDE ION WITH SUITABLE REAGENTS ... /ANOTHER/ PROCEDURE PRESENTS A SENISITIVE GAS CHROMATOGRAPHIC METHOD FOR DETERMINATION OF CYANIDE IN BIOLOGICAL SPECIMENTS, BASED ON ITS CONVERSION TO CYANOGEN CHLORIDE USING CHLORAMINE-T. /TOTAL CYANIDE/
A FLUOROMETRIC MICRODIFFUSION METHOD IS DESCRIBED FOR DETERMINING CYANIDE IN BIOLOGICAL FLUIDS. THIS DETECTION IS BASED ON THE PRODUCTION OF FLUORESCENCE BY THE TREATMENT OF CYANIDE WITH P-BENZOQUINONE. /TOTAL CYANIDE/
GAS CHROMATOGRAPHIC DETERMINATION OF CYANIDES IN BIOLOGICAL SPECIMENS BASED UPON ITS CONVERSION TO CYANOGEN CHLORIDE USING CHLORAMINE-T (SODIUM P-TOLUENE SULFONCHLORAMIDE) IS DISCUSSED. /TOTAL CYANIDE/
REMOVAL OF COPPER, NICKEL, ZINC, CADMIUM, AND CYANIDE FROM PLATING WASTEWATER BY ELECTROFLOTATION. /TOTAL CYANIDE/
Color reaction: Oxidation of hemoglobin to methemoglobin, which reacts with cyanide to form cyanomethemoglobin. This compound has a characteristic red color and a characteristic absorption spectrum. /Total Cyanide/

Storage Conditions

ALL CONTAINERS OF CYANIDE SALTS SHOULD BE KEPT COVERED OR IN EXHAUST HOOD WHEN NOT IN USE. /CYANIDES/
Cyanide salts as solids must be stored in sealed or tightly closed containers. No hooks should be used in handling cyanide containers. ... Storage areas must be adequately ventilated to ensure that cyanide concentrations do not exceed the recommended workplace environmental limits. /Cyanide salts/
Cyanide salts as solids or solutions must be ... protected from corrosion or damage. They should be stored so there is no contact with nitrate-nitrite mixtures or peroxides. /Cyanide salts/
... SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM ... FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... /CYANIDES & COPPER CMPD/

Dates

Last modified: 08-15-2023

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